3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid
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Overview
Description
3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid is an organic compound with the molecular formula C26H24N2O6S and a molecular weight of 492.55 g/mol . This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperazine ring, and a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group of piperazine.
Sulfonylation: The protected piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated piperazine with benzoic acid under appropriate reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for amines, allowing selective reactions to occur at other functional groups. The sulfonyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar compounds to 3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid include:
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Sulfonylated piperazines: These compounds have similar sulfonyl and piperazine structures but may differ in their specific substituents.
Benzoic acid derivatives: Compounds with modifications to the benzoic acid moiety, which can alter their chemical properties and applications.
The uniqueness of this compound lies in its combination of these functional groups, providing versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c29-25(30)18-6-5-7-19(16-18)35(32,33)28-14-12-27(13-15-28)26(31)34-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,16,24H,12-15,17H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJNJTFJDUCRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)C5=CC=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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